molecular formula C21H16BrN3O4 B11553586 2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate

2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate

Cat. No.: B11553586
M. Wt: 454.3 g/mol
InChI Key: GDDSQPQIEBNNEW-WYMPLXKRSA-N
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Description

2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound that features a combination of methoxy, pyridinyl, formamido, and bromobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the imine: The reaction between 2-methoxy-4-formylphenol and pyridin-3-ylamine under acidic conditions to form the imine intermediate.

    Amidation: The imine intermediate is then reacted with formic acid to form the formamido derivative.

    Esterification: The formamido derivative is esterified with 4-bromobenzoic acid in the presence of a suitable catalyst, such as dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 2-methoxy-4-formylphenyl 4-bromobenzoate.

    Reduction: Formation of 2-methoxy-4-[(E)-{[(pyridin-3-yl)amino]methyl}phenyl 4-bromobenzoate.

    Substitution: Formation of 2-methoxy-4-[(E)-{[(pyridin-3-yl)formamido]imino}methyl]phenyl 4-substituted benzoate.

Scientific Research Applications

2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-4-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-CHLOROBENZOATE
  • 2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZOATE
  • 2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-FLUOROBENZOATE

Uniqueness

2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is unique due to the presence of the bromobenzoate group, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.

Properties

Molecular Formula

C21H16BrN3O4

Molecular Weight

454.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C21H16BrN3O4/c1-28-19-11-14(12-24-25-20(26)16-3-2-10-23-13-16)4-9-18(19)29-21(27)15-5-7-17(22)8-6-15/h2-13H,1H3,(H,25,26)/b24-12+

InChI Key

GDDSQPQIEBNNEW-WYMPLXKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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